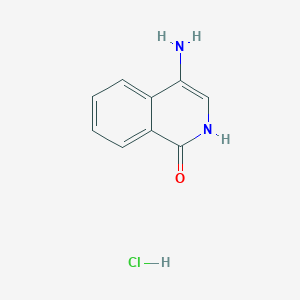

4-Aminoisoquinolin-1(2H)-one hydrochloride

描述

Contextualization within the Broader Field of Isoquinoline (B145761) Chemistry and Bioactive Compounds

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This core structure is the foundation for a vast family of compounds known as isoquinolines, which includes thousands of naturally occurring alkaloids and synthetic derivatives. wikipedia.orgnih.gov Many of these compounds are found in plants and have been a subject of interest for their biological activities for decades. nih.gov The isoquinoline framework is considered a "privileged structure" in medicinal chemistry because its derivatives are known to interact with a wide range of biological targets, leading to diverse pharmacological effects. nih.gov These effects include potential applications as anticancer, antimicrobial, antiviral, and antifungal agents. nih.govnih.gov

The chemical properties of isoquinoline, such as its basic nature (pKa of 5.14), allow it to form salts with strong acids like hydrochloric acid, enhancing solubility and handling. wikipedia.org The reactivity of the isoquinoline ring system, which allows for substitution at various positions, provides a versatile scaffold for synthetic chemists to create a multitude of derivatives with tailored properties. nih.govuop.edu.pk The study of isoquinolines is therefore a rich and active area of chemical research, driven by the quest to discover and develop new bioactive molecules.

Significance of the 4-Aminoisoquinolin-1(2H)-one Skeleton in Medicinal Chemistry and Drug Discovery

The 4-Aminoisoquinolin-1(2H)-one skeleton, a specific derivative of the larger isoquinoline family, holds considerable importance in the fields of medicinal chemistry and drug discovery. Its structure is a key component in the design of targeted therapies, most notably as an inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP). nih.govnih.gov PARP enzymes play a critical role in DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways. The 4-amino substitution on the isoquinolin-1(2H)-one core is crucial for this inhibitory activity.

Beyond PARP inhibition, the isoquinolin-1(2H)-one scaffold is being explored for other therapeutic applications. Research has shown that derivatives of this skeleton can act as positive ago-allosteric modulators of the 5-HT2C serotonin (B10506) receptor, a target for conditions like obesity. nih.gov Furthermore, the broader 3,4-dihydroisoquinolin-1(2H)-one scaffold has demonstrated potential in agriculture as an antioomycete agent against plant pathogens. nih.govrsc.org The versatility of this chemical backbone allows it to be modified to create libraries of compounds for screening against various diseases, making it a valuable starting point for drug discovery programs. nih.govresearchgate.net For instance, recent studies have focused on developing isoquinoline derivatives to overcome multidrug resistance in cancer cells, a major challenge in oncology. acs.org

Table 1: Properties of 4-Aminoisoquinolin-1(2H)-one Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-amino-2H-isoquinolin-1-one;hydrochloride | nih.gov |

| Molecular Formula | C₉H₉ClN₂O | nih.gov |

| Molecular Weight | 196.63 g/mol | nih.govsinfoochem.com |

| CAS Number | 108127-91-9 | sinfoochem.com |

| Synonyms | 4-Amino-1,2-dihydroisoquinolin-1-one hydrochloride, 4-Amino-1,2-dihydroisoquinolin-1-one HCl | nih.gov |

Overview of Current Academic Research Trajectories and Unaddressed Questions

Current academic research on the 4-Aminoisoquinolin-1(2H)-one scaffold and its analogs is vibrant and multifaceted. A primary trajectory remains the optimization of these compounds as PARP inhibitors. nih.govnih.gov Researchers are focused on synthesizing new derivatives to enhance potency, selectivity, and pharmacokinetic properties. The quest for potent, water-soluble inhibitors is a significant driver in this area. nih.gov

Another major research direction is the expansion of the therapeutic applications of this scaffold beyond PARP inhibition. This includes the development of isoquinolin-1(2H)-one derivatives as modulators for neurological targets like serotonin receptors and as inhibitors of key signaling pathways in cancer, such as those involving the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net The development of derivatives that can circumvent mechanisms of drug resistance in cancer is also a frontier of active investigation. acs.org

Despite the progress, several unaddressed questions remain. A key challenge is to fully elucidate the structure-activity relationships (SAR) for different biological targets. For example, while the importance of the 4-amino group for PARP inhibition is known, the influence of substitutions at other positions on the isoquinoline ring needs more systematic exploration. rsc.org The full spectrum of the biological activities of 4-Aminoisoquinolin-1(2H)-one and its derivatives is likely not yet fully understood, and further screening could reveal novel therapeutic opportunities. Additionally, the development of more efficient, scalable, and environmentally friendly synthetic methods for these compounds is a continuous goal for organic chemists. nih.govgoogle.com Answering these questions will be crucial for translating the potential of this chemical scaffold into new and effective therapies.

Table 2: Investigated Biological Activities of Isoquinolin-1(2H)-one Derivatives

| Derivative Class | Biological Target/Activity | Research Focus | Source(s) |

|---|---|---|---|

| 4-Aminoisoquinolin-1(2H)-ones | Poly (ADP-ribose) polymerase (PARP) | Cancer therapy, inflammation | nih.govnih.gov |

| Isoquinolin-1(2H)-ones | 5-HT2C Serotonin Receptor | Positive ago-allosteric modulation | nih.gov |

| 3,4-Dihydroisoquinolin-1(2H)-ones | Pythium recalcitrans (Oomycete) | Antioomycete activity for crop protection | nih.govrsc.org |

| Isoquinolinequinones | Drug Efflux Pumps | Overcoming multidrug resistance in cancer | acs.org |

| Tetrahydroisoquinolines | Kinase Domain of VEGFR-2 | Anti-angiogenesis for cancer therapy | researchgate.net |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-amino-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRKXJVMPLWSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Aminoisoquinolin 1 2h One Hydrochloride

Synthetic Approaches to the Isoquinolin-1(2H)-one Core Structure

The construction of the 4-Aminoisoquinolin-1(2H)-one core is achieved through various modern synthetic strategies, ranging from metal-catalyzed cross-coupling reactions to transition-metal-free tandem sequences. These methods offer diverse pathways to access the central heterocyclic structure from readily available starting materials.

Precursor Compounds and Reaction Initiators (e.g., Isoquinoline (B145761) Derivatives)

The synthesis of the 4-aminoisoquinolin-1(2H)-one structure relies on the coupling of specific precursor compounds that bring together the necessary atoms to form the bicyclic system. Key strategies involve the reaction of aromatic amides with unsaturated partners or the cycloaddition of arynes with heterocyclic dienes.

One prominent method involves the rhodium-catalyzed reaction between N-(pivaloyloxy)-amides and ynamides. rsc.org In this approach, the N-(pivaloyloxy)-amide serves as the precursor for the benzene (B151609) ring and the nitrogen atom at the 2-position, while the ynamide provides the atoms for the pyridinone ring.

Another powerful, transition-metal-free approach utilizes the reaction of arynes with 4,5-disubstituted oxazoles. researchgate.net The aryne, typically generated in situ from silyl aryl triflates, provides the benzene portion of the final structure. The oxazole ring acts as a masked diene, ultimately forming the substituted pyridinone ring and installing the 4-amino group.

Table 1: Key Precursor Pairs for Isoquinolin-1(2H)-one Synthesis

| Method | Precursor 1 | Precursor 2 | Resulting Core |

|---|---|---|---|

| Rhodium-Catalyzed C-H Functionalization | N-(pivaloyloxy)-amides | Ynamides | 4-Aminoisoquinolin-1(2H)-one |

| Transition-Metal-Free Tandem Reaction | Arynes (from silyl aryl triflates) | 4,5-Disubstituted Oxazoles | 4-Aminoisoquinolin-1(2H)-one |

Catalytic and Reductive Strategies (e.g., Catalytic Hydrogenation, Chemical Reduction)

Catalytic methods are central to the efficient synthesis of the 4-aminoisoquinolin-1(2H)-one core, offering high yields and excellent regioselectivity. A key example is a catalyst-controlled synthesis that employs a Cp*Rh(III) catalyst. rsc.org This reaction proceeds through a C-H bond functionalization pathway, where the rhodium catalyst facilitates the annulation of N-(pivaloyloxy)-amides with ynamides to build the isoquinolinone scaffold directly. rsc.org This protocol is noted for its good functional group tolerance. rsc.org

While catalytic hydrogenation is a common reductive strategy for saturating heterocyclic rings, such as converting isoquinolines to tetrahydroisoquinolines, its application in the de novo synthesis of the unsaturated isoquinolin-1(2H)-one core is less direct. The primary synthetic routes to this specific scaffold rely more on catalytic annulation and cycloaddition reactions rather than reductive cyclizations.

Tandem Reaction Sequences (e.g., Diels-Alder/Dehydrogenation-Aromatization/Tautamerization)

Tandem, or cascade, reactions provide an elegant and atom-economical route to complex molecules from simple starting materials in a single operation. The synthesis of 4-aminoisoquinolin-1(2H)-ones has been effectively achieved using such a sequence. In this process, an aryne reacts with a 4,5-disubstituted oxazole in a tandem sequence involving three key transformations: a Diels-Alder reaction, followed by dehydrogenation-aromatization, and finally tautomerization to yield the stable isoquinolin-1(2H)-one product. researchgate.net This method efficiently constructs the bicyclic core and installs the C-4 amino group with high regioselectivity. researchgate.net

Transition-Metal-Free Synthetic Routes

To avoid the cost and potential toxicity of transition metals, metal-free synthetic routes have been developed. A facile and efficient transition-metal-free method for synthesizing 4-aminoisoquinolin-1(2H)-ones is the previously mentioned tandem reaction of arynes and oxazoles. researchgate.net This reaction proceeds without the need for a metal catalyst, relying on the inherent reactivity of the aryne intermediate and the oxazole to drive the cycloaddition and subsequent aromatization steps. researchgate.net The reaction can be easily scaled up, and the resulting product can be transformed into other isoquinoline derivatives. researchgate.net

Regioselective Functionalization Strategies (e.g., C-4 Position)

Achieving regioselective functionalization, particularly at the C-4 position of the isoquinolin-1(2H)-one core, is crucial for developing analogs with diverse properties. Several strategies have been established:

Direct Synthesis: Some synthetic methods, like the rhodium-catalyzed reaction of N-(pivaloyloxy)-amides with ynamides and the aryne-oxazole tandem reaction, directly and regioselectively install the amino group at the C-4 position during the construction of the core. rsc.orgresearchgate.net

C-H Functionalization: For pre-existing isoquinolinone scaffolds, direct C-H functionalization offers a powerful tool. While challenging, methods for the direct C-4 alkylation of the isoquinolin-1(2H)-one moiety have been developed, including a Lewis acid-catalyzed conjugate addition to p-quinone methides. researchgate.net Other functionalizations such as amination, arylation, halogenation, and trifluoromethylation have also been successfully carried out at the C-4 position. researchgate.net

Halogenation and Cross-Coupling: The synthesis of 4-iodoisoquinolin-1(2H)-ones from isoquinolinium iodide salts provides an important building block. researchgate.net The iodo group at the C-4 position can then serve as a handle for subsequent cross-coupling reactions to introduce a wide variety of substituents.

Derivatization and Analog Synthesis for Structural Diversification

Once the 4-aminoisoquinolin-1(2H)-one core is synthesized, it serves as a versatile scaffold for further structural diversification. Derivatization can be targeted at several positions, including the C-4 amino group, the N-2 position, or the carbocyclic ring, to generate a library of analogs.

The unique electronic nature of the aminoisoquinolinone system, which contains an enamine-like moiety, allows for regiospecific substitutions. For the related 3-aminoisoquinolin-1(2H)-one isomer, acylation has been shown to occur at either the C-4 position or the exocyclic amino group. univ.kiev.ua By analogy, the 4-amino isomer presents similar opportunities for derivatization, such as N-acylation of the amino group to form amides or sulfonamides, which can modulate the compound's chemical properties.

Furthermore, functionalization of the carbocyclic (benzene) ring is a common strategy for creating analogs. For instance, halogenated isoquinolin-1-ones, such as 5-iodoisoquinolin-1-one, can undergo palladium-catalyzed cross-coupling reactions like the Heck coupling to introduce new carbon-carbon bonds, thereby attaching complex side chains to the core structure. nih.gov Such strategies, applied to the 4-aminoisoquinolin-1(2H)-one scaffold, would provide a powerful route for generating diverse analogs for various research applications.

Strategies for Introducing Substituents and Modifying the Core Skeleton

The functionalization of the 4-Aminoisoquinolin-1(2H)-one core is crucial for tuning its properties. A primary strategy involves the direct C-4 alkylation of the isoquinolin-1(2H)-one moiety. Although challenging, an efficient, metal-free, one-pot transformation has been developed using conjugate addition of isoquinolin-1(2H)-ones to p-quinone methides, facilitated by Lewis acid catalysis. This method provides a range of C-4 alkylated isoquinolin-1(2H)-ones in good to excellent yields at ambient temperature researchgate.net.

Another significant approach is the introduction of substituents via palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 4-alkyl-, 4-aryl-, and 4-arylamino-5-aminoisoquinolin-1-ones has been achieved through this methodology nih.gov. The process often requires protection of the lactam group, for example, as a 1-methoxy or 1-benzyloxy derivative, to facilitate high-yield Stille, Suzuki, and Buchwald-Hartwig couplings. These reactions have proven effective even with sterically hindered arylboronic acids and are not highly sensitive to electronic effects nih.gov.

Furthermore, rhodium-catalyzed reactions offer a powerful tool for modifying the core skeleton. A notable example is the Rh(III)-catalyzed synthesis of 4-aminoisoquinolin-1(2H)-ones from the reaction of N-(pivaloyloxy)-amides with ynamides, which proceeds through C-H bond functionalization with good functional group tolerance and excellent regioselectivity rsc.org. Transition-metal-free methods have also been developed, such as the tandem Diels-Alder reaction/dehydrogenation-aromatization/tautamerization process between arynes and 4,5-disubstituted oxazoles to produce 4-amino isoquinolin-1(2H)-ones researchgate.net.

A summary of selected synthetic strategies for core modification is presented below.

| Strategy | Reaction Type | Key Reagents/Catalysts | Position Functionalized | Ref. |

| Direct Alkylation | Conjugate Addition | p-Quinone methides, Lewis Acid | C-4 | researchgate.net |

| Cross-Coupling | Suzuki, Stille, Buchwald-Hartwig | Palladium catalysts, Arylboronic acids | C-4 | nih.gov |

| C-H Functionalization | Annulation | Cp*Rh(III) catalyst, Ynamides | C-4 | rsc.org |

| Tandem Reaction | Diels-Alder Cycloaddition | Arynes, Oxazoles | C-4 | researchgate.net |

Formation of Amide Bonds and Other Linkers for Structure-Activity Relationship Studies

The amino group at the C-4 position of the isoquinolinone core is a key handle for derivatization, particularly for structure-activity relationship (SAR) studies. The formation of amide bonds is a common and versatile strategy to introduce a wide array of substituents and explore their impact on biological activity. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its interaction with biological targets.

In related 4-aminoquinoline scaffolds, SAR studies have been extensively performed by synthesizing series of derivatives with diverse linkers. For example, 4-aminoquinoline-hydrazones and isatin hybrids have been synthesized to explore their potential as antibacterial agents mdpi.com. The synthetic route typically involves reacting a precursor like 4,7-dichloroquinoline with an amino-functionalized linker, followed by condensation with various aldehydes or ketones to generate a library of compounds mdpi.com. The formation of the imine bond in these hydrazone derivatives is a key step in creating the final hybrid molecules mdpi.com.

The general procedures for creating such linkers often involve nucleophilic aromatic substitution, where an amine displaces a leaving group (like chlorine) on the heterocyclic core, followed by further functionalization of the newly introduced side chain nih.gov.

| Linker Type | Synthetic Reaction | Purpose | Example Scaffold | Ref. |

| Hydrazone | Condensation | SAR studies, Antibacterial agents | 4-Aminoquinoline | mdpi.com |

| Alkyl/Dialkyl amine | Nucleophilic Aromatic Substitution | SAR studies, Cytotoxic effects | 4-Aminoquinoline | nih.gov |

Methodologies for Chiral Resolution in Related Amino Compounds

Many biologically active molecules are chiral, and their enantiomers can exhibit significantly different pharmacological effects. Therefore, the separation of racemic mixtures into pure enantiomers, known as chiral resolution, is a critical process. For amino compounds related to 4-aminoisoquinolin-1(2H)-one, several methodologies for chiral resolution are applicable.

One of the most common methods is the crystallization of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid, to form a pair of diastereomeric salts wikipedia.org. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. After separation, the pure enantiomer can be recovered by removing the resolving agent wikipedia.org.

Another powerful technique is chiral column chromatography, particularly High-Performance Liquid Chromatography (HPLC) mdpi.commdpi.com. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. For instance, the resolution of racemic nitro-derivatives of propranolol, which also contains an amino alcohol structure, was achieved using chiral HPLC mdpi.com. The development of a suitable chromatographic method often involves screening different chiral columns and mobile phase compositions to achieve optimal separation mdpi.com.

| Resolution Method | Principle | Key Components | Common Application | Ref. |

| Crystallization | Formation and separation of diastereomeric salts with different solubilities. | Chiral resolving agents (e.g., tartaric acid, brucine). | Separation of racemic amines and carboxylic acids. | wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column (e.g., Kromasil 5-Amycoat), specific mobile phase. | Analytical and preparative separation of enantiomers. | mdpi.commdpi.com |

The effectiveness of enantioseparation relies on the energy difference in the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector nih.gov.

Electrophilic Trapping and Other Advanced Transformations

Advanced synthetic transformations enable the construction of complex molecular architectures from the isoquinoline scaffold. Electrophilic trapping of organometallic intermediates is a key strategy for introducing substituents with high precision. In a related system, N-Boc-1,2,3,4-tetrahydroisoquinoline was subjected to lithiation using n-butyllithium to generate an intermediate organolithium species nih.gov. This nucleophilic intermediate was then quenched with various electrophiles to yield 1-substituted tetrahydroisoquinolines. This methodology demonstrates the potential for creating new C-C or C-heteroatom bonds at positions activated by a directing group nih.gov. While this example is on a saturated ring, similar principles can be applied to activate specific positions on the 4-aminoisoquinolin-1(2H)-one skeleton, potentially after suitable protection or modification.

Investigation of Reaction Mechanisms and Optimization of Synthetic Yields

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving product yields. For the Rh(III)-catalyzed synthesis of 4-aminoisoquinolin-1(2H)-ones, the reaction is proposed to proceed via a C-H bond functionalization pathway, which accounts for the high regioselectivity observed rsc.org. The catalyst plays a crucial role in controlling the reaction outcome, as using a different catalyst, Sc(OTf)₃, with the same starting materials (N-(pivaloyloxy)-amides and ynamides) leads to the formation of oxazole derivatives instead rsc.org. This catalyst-controlled divergence highlights the importance of the catalytic cycle in directing the transformation.

In the transition-metal-free synthesis involving arynes and oxazoles, a proposed mechanism involves a tandem sequence of a Diels-Alder reaction, followed by dehydrogenation-aromatization, and finally tautomerization to yield the 4-amino isoquinolin-1(2H)-one product researchgate.net. Optimizing such multi-step, one-pot reactions requires careful control of reaction conditions (temperature, solvent, concentration) to favor the desired pathway and minimize side reactions.

The optimization of synthetic yields often involves a systematic study of various parameters. For instance, in the lithiation and electrophilic trapping of N-Boc-tetrahydroisoquinoline, in situ IR spectroscopy was used to monitor the reaction and determine the optimal conditions, which were found to be using n-butyllithium in THF at -50 °C for a short duration nih.gov. Such process analytical technologies are invaluable for gaining mechanistic insights and achieving high efficiency in synthetic transformations.

Advanced Characterization and Computational Studies of 4 Aminoisoquinolin 1 2h One Hydrochloride

Spectroscopic Analysis for Structural Elucidation and Purity Assessmentnih.gov

The definitive identification and purity verification of 4-Aminoisoquinolin-1(2H)-one hydrochloride rely on a combination of spectroscopic methods. Each technique provides unique structural information, and together they confirm the molecule's identity and purity.

Spectroscopic techniques are indispensable for confirming the structural integrity of the compound. Mass spectrometry would verify the molecular mass, which is computed to be 196.63 g/mol for the hydrochloride salt. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would be used to map the proton and carbon framework of the molecule, confirming the positions of the amino group and the arrangement of atoms in the isoquinoline (B145761) core. Infrared (IR) spectroscopy helps in identifying functional groups, such as the N-H stretches of the primary amine and the amide, as well as the characteristic C=O stretch of the lactam ring.

Purity assessment is commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector. This method separates the target compound from any impurities, and the purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The distinct UV-Vis absorption spectrum of the molecule, dictated by its chromophoric isoquinolinone system, provides a basis for its detection and quantification. researchgate.net

Table 1: Spectroscopic Methods for the Analysis of this compound

| Spectroscopic Technique | Information Provided |

|---|---|

| ¹H NMR Spectroscopy | Determines the number and environment of hydrogen atoms. |

| ¹³C NMR Spectroscopy | Determines the number and environment of carbon atoms. |

| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition. nih.gov |

| Infrared (IR) Spectroscopy | Identifies key functional groups (e.g., C=O, N-H). |

| UV-Vis Spectroscopy | Characterizes the electronic transitions within the molecule and is used for quantification. researchgate.net |

Quantum Chemical Modeling and Electronic Structure Investigations

Quantum chemical modeling provides a theoretical lens to examine the intrinsic properties of this compound at an electronic level.

Theoretical Calculations of Molecular Propertiesresearchgate.netmdpi.com

Theoretical calculations, often employing Density Functional Theory (DFT), are used to compute a range of molecular properties that predict the compound's behavior. These calculations provide insights into the molecule's electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Furthermore, these computational methods can generate an electrostatic potential map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of interaction with other molecules.

Table 2: Computed Molecular Properties for 4-Aminoisoquinolin-1(2H)-one

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClN₂O | PubChem nih.gov |

| Molecular Weight | 196.63 g/mol | PubChem nih.gov |

| IUPAC Name | 4-amino-2H-isoquinolin-1-one;hydrochloride | PubChem nih.gov |

| InChI Key | IDRKXJVMPLWSGZ-UHFFFAOYSA-N | PubChem nih.gov |

Protonation Behavior and Basicity Analysis of Aminoisoquinoline Derivativessigmaaldrich.com

The protonation behavior of aminoisoquinoline derivatives is complex due to the presence of multiple potential protonation sites: the exocyclic amino group and the nitrogen atom within the isoquinoline ring system. The basicity (pKa) of these sites determines which is more likely to accept a proton. In 4-Aminoisoquinolin-1(2H)-one, the electron-withdrawing effect of the adjacent carbonyl group in the lactam ring significantly decreases the basicity of the ring nitrogen (N-2).

Conversely, the exocyclic amino group at the 4-position retains more of its basic character. Therefore, it is the primary site of protonation, forming the hydrochloride salt. Basicity analysis, supported by computational pKa calculations, is essential to understand the form of the molecule under physiological conditions, which in turn influences its solubility and ability to interact with biological targets. Studies on related structures like 1-aminoisoquinoline (B73089) provide a comparative basis for these analyses. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 4-Aminoisoquinolin-1(2H)-one, and a macromolecular target, typically a protein.

Ligand-Target Interaction Profilingchemicalbook.comchemicalbook.com

Molecular docking simulations are employed to predict the preferred binding orientation of 4-Aminoisoquinolin-1(2H)-one within the active site of a protein target. This process generates an interaction profile, detailing the specific non-covalent bonds that stabilize the ligand-protein complex. Key interactions for this molecule would likely involve:

Hydrogen Bonds: The protonated primary amine (–NH₃⁺) and the amide N-H group can act as hydrogen bond donors. The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

Pi-Stacking: The aromatic benzene (B151609) and pyridinone rings can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target's binding site.

These simulations are critical in rational drug design, providing a structural hypothesis for the molecule's mechanism of action. researchgate.netnih.gov

Conformational Analysis and Binding Site Characterizationchemicalbook.com

The structure of 4-Aminoisoquinolin-1(2H)-one possesses some degree of conformational flexibility. Conformational analysis, often coupled with molecular dynamics simulations, explores the energetically favorable shapes the molecule can adopt. Understanding the lowest energy conformation is crucial, as this is often the one that binds to a biological target.

These simulations also characterize the properties of the binding site itself. By analyzing the docked pose, researchers can determine whether the binding pocket is predominantly hydrophobic or hydrophilic, its size and shape, and the distribution of charged residues. This characterization helps to explain the specificity of the interaction and can guide the design of new derivatives with improved binding affinity and selectivity. The 3D conformer of the parent compound is available for such studies. nih.gov

Mechanistic Pharmacology and Cellular Biology of 4 Aminoisoquinolin 1 2h One Hydrochloride and Analogues

Poly(ADP-ribose) Polymerase (PARP) System Modulation

4-Aminoisoquinolin-1(2H)-one and its related compounds are recognized for their potent inhibition of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. nih.gov PARPs are crucial for various cellular processes, most notably the DNA damage response (DDR). frontiersin.orgoup.com

The PARP superfamily consists of 17 members, with PARP-1 and PARP-2 being the most well-characterized for their roles in DNA repair. cancernetwork.comyoutube.com PARP-1, the most abundant isoform, is a primary sensor of DNA single-strand breaks (SSBs). researchgate.netaacrjournals.org Upon detecting DNA damage, PARP-1 binds to the break and synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. drugtargetreview.comnih.gov This PARylation cascade serves as a signal to recruit other DNA repair proteins to the site of damage. frontiersin.orgdrugtargetreview.comnih.gov

4-Aminoisoquinolin-1(2H)-one and its analogues, as PARP inhibitors (PARPi), are designed to interact with the catalytic domain of PARP enzymes. nih.govnih.gov Due to the high degree of homology in the catalytic domains of PARP-1 and PARP-2, many small-molecule inhibitors, including those from the isoquinolinone class, effectively inhibit both isoforms. mdpi.com While many inhibitors target both, the development of isoquinolinone and naphthyridinone analogues has been pursued to achieve high potency against PARP-1. nih.gov The selectivity of these inhibitors can vary, with some demonstrating a preference for PARP-1 over PARP-2. mdpi.com

PARP inhibitors, including the isoquinolinone derivatives, primarily function as competitive inhibitors of the PARP co-factor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov The catalytic domain of PARP enzymes contains a binding site for NAD+. nih.gov PARP inhibitors mimic the nicotinamide portion of NAD+, occupying this site and thereby preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. nih.gov

This competitive inhibition blocks the synthesis of PAR chains (PARylation). aacrjournals.orgaacrjournals.org By preventing PARylation, the inhibitors effectively halt the signaling cascade that recruits DNA repair machinery to the site of a single-strand break. nih.gov The binding of the inhibitor to the NAD+ site can also allosterically enhance the binding of PARP's N-terminal zinc finger domain to DNA. nih.gov

Beyond simple catalytic inhibition, a more potent mechanism of cytotoxicity for many PARP inhibitors is "PARP trapping". nih.govdoi.org This mechanism involves the inhibitor locking the PARP enzyme onto the DNA at the site of a break. drugtargetreview.comdoi.org Normally, after synthesizing PAR chains, auto-PARylation causes PARP-1 to develop a strong negative charge, leading to its dissociation from the DNA, which then allows access for repair proteins. nih.govnih.gov By preventing auto-PARylation, the inhibitor not only blocks the repair signal but also creates a stable PARP-DNA complex that acts as a physical obstruction. nih.govaacrjournals.orgoup.com

These trapped PARP-DNA complexes are significantly more cytotoxic than the unrepaired single-strand breaks that result from catalytic inhibition alone. nih.govbohrium.com The trapped complex can interfere with DNA replication and transcription, leading to the collapse of replication forks and the formation of more severe DNA double-strand breaks (DSBs). nih.govnih.govfrontiersin.org The potency of different PARP inhibitors often correlates more closely with their trapping efficiency than with their catalytic inhibitory activity. nih.govdoi.org

The action of PARP inhibitors has profound implications for multiple DNA repair pathways.

Base Excision Repair (BER): PARP-1 is a key player in the BER pathway, which is responsible for repairing DNA damage from alkylation and oxidation. cancernetwork.comnih.gov PARP-1 recognizes and binds to SSB intermediates that arise during BER. aacrjournals.orgaacrjournals.orgaacrjournals.org By inhibiting PARP, compounds like 4-aminoisoquinolin-1(2H)-one disrupt the efficient recruitment of other BER proteins, such as XRCC1 and DNA polymerase beta, to the damage site. aacrjournals.orgaacrjournals.org This stalls the BER process and leads to the accumulation of unrepaired SSBs. nih.govoup.com

Homologous Recombination (HR): When SSBs are not repaired, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication. nih.govascopubs.org In normal cells, these DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2. nih.govnih.govnih.gov The trapped PARP-DNA complexes also generate DSBs that require HR for repair. oup.comascopubs.org

The concept of "synthetic lethality" is central to the application of PARP inhibitors. nih.gov Synthetic lethality occurs when the loss of function in two separate genes or pathways results in cell death, while the loss of either one alone is not lethal. youtube.comnih.govnih.gov

PARP inhibitors exploit this phenomenon in cancers with pre-existing defects in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes. nih.govnih.govresearchtopractice.com These HR-deficient cancer cells are heavily reliant on PARP-mediated repair pathways, like BER, to manage single-strand DNA damage and maintain genomic stability. frontiersin.orgnih.gov

When these cells are treated with a PARP inhibitor like 4-aminoisoquinolin-1(2H)-one, the BER pathway is compromised. nih.gov The resulting accumulation of unrepaired SSBs leads to the formation of DSBs during replication. nih.gov Because the HR pathway is already defective, the cell is unable to repair these DSBs, leading to overwhelming genomic instability, cell cycle arrest, and ultimately, cell death. nih.govascopubs.orgnih.gov This creates a selective killing effect on the cancer cells while largely sparing normal cells that have a functional HR pathway. youtube.comnih.gov

Table 1: Potency of Selected PARP Inhibitors This table is for illustrative purposes. Specific IC50 values for 4-Aminoisoquinolin-1(2H)-one hydrochloride were not available in the provided search results, but the table demonstrates how such data is typically presented for analogous compounds.

| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cellular Potency (e.g., in BRCA-deficient cells) | PARP Trapping Potency |

|---|---|---|---|---|

| Olaparib | 1.9 | 1.5 | Potent | Moderate |

| Rucaparib | 1.4 | 6.6 | Potent | Moderate |

| Niraparib | 3.8 | 2.1 | Potent | High |

| Talazoparib | 0.57 | 0.31 | Very Potent | Very High |

| Veliparib | 5.2 | 2.9 | Less Potent | Low |

Tankyrase (TNKS) Inhibition and Downstream Signaling Pathways

In addition to their effects on the PARP system, isoquinolinone-based compounds have been identified as potent inhibitors of tankyrase (TNKS) enzymes. rsc.orgingentaconnect.com Tankyrase 1 and 2 are members of the PARP superfamily that regulate a variety of cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitosis. nih.gov

The isoquinolin-1(2H)-one scaffold has been a foundational structure for developing tankyrase inhibitors. ingentaconnect.comresearchgate.net These inhibitors also act by binding to the nicotinamide-binding pocket of the tankyrase catalytic domain, competing with NAD+. ingentaconnect.com The NH group and the CO group of the isoquinolinone core can form critical hydrogen bonds with amino acid residues within this pocket, anchoring the inhibitor. ingentaconnect.com

A primary and well-studied consequence of tankyrase inhibition is the modulation of the canonical Wnt/β-catenin signaling pathway. nih.govjohnshopkins.edu This pathway is frequently hyperactivated in various cancers, particularly colorectal cancer. ovid.com

Mechanism of Action: Tankyrases target a key scaffolding protein in the β-catenin "destruction complex" called Axin for degradation. nih.govjohnshopkins.eduovid.com They do this by PARsylating Axin, which marks it for ubiquitination and subsequent destruction by the proteasome. nih.govjohnshopkins.edu The degradation of Axin leads to the disassembly of the destruction complex, allowing the signaling molecule β-catenin to accumulate, translocate to the nucleus, and activate the transcription of oncogenes like c-Myc and Cyclin D1. mdpi.com

Downstream Effects of Inhibition: By inhibiting tankyrase with an isoquinolinone-based compound, the PARsylation of Axin is blocked. johnshopkins.eduovid.com This stabilizes Axin levels, promoting the integrity of the destruction complex. johnshopkins.edunih.gov A functional destruction complex can then effectively sequester and promote the degradation of β-catenin. mdpi.com The resulting decrease in nuclear β-catenin leads to the downregulation of its target genes, which can suppress cancer cell growth and proliferation. mdpi.comnih.gov For instance, studies have shown that tankyrase inhibitors reduce levels of survivin, a downstream target of β-catenin. nih.gov Furthermore, tankyrase inhibition has been found to suppress Wnt signaling and tumor growth in preclinical models of APC-mutant colorectal tumors. nih.gov

Table 2: Activity of Selected Isoquinolin-1-one Analogues Against Tankyrase This table presents representative data for isoquinolinone derivatives to illustrate their activity. Data for this compound itself was not specified in the search results.

| Compound Analogue | TNKS1 IC50 (µM) | TNKS2 IC50 (µM) | Cell-Based Wnt Signaling Assay (IC50, µM) |

|---|---|---|---|

| Compound 11c (from ingentaconnect.com) | 0.009 | 0.003 | 0.029 (DLD-1 cells) |

| XAV939 | 0.011 | 0.004 | ~0.3 (HEK293T cells) |

| G007-LK | 0.025 | 0.013 | 0.058 (DLD-1 cells) |

TNKS1/TNKS2 Inhibition and Specificity Profiling

The isoquinolin-1-one chemical scaffold is a recognized structural feature of tankyrase inhibitors. nih.gov Tankyrases are members of the PARP superfamily of enzymes that play crucial roles in various cellular processes. nih.gov Through structural analysis and screening, isoquinolin-1-one derivatives have been identified as potent inhibitors of both TNKS1 and TNKS2. nih.gov

The inhibitory mechanism involves the compound binding to the nicotinamide-adenosine dinucleotide (NAD+) binding site of the tankyrase enzyme. This competitive inhibition prevents the transfer of ADP-ribose units from NAD+ to target proteins, a process known as PARsylation. nih.gov The development of these inhibitors has led to compounds with high potency. For instance, a class of 3-aryl-5-substituted isoquinolin-1-ones has demonstrated significant inhibition of tankyrase activity in biochemical assays. nih.gov While many inhibitors target both TNKS1 and TNKS2, efforts are ongoing to develop isoform-specific inhibitors to reduce potential off-target effects and enhance therapeutic efficacy. nih.gov

Table 1: Examples of Isoquinolinone-based Tankyrase Inhibitors and their Activity

| Compound Class | Target | Effect | Reference |

|---|---|---|---|

| 3-aryl-5-substituted isoquinolin-1-ones | TNKS1/TNKS2 | Potent inhibition of enzyme activity | nih.gov |

Regulation of Wnt Signaling Pathway Components (e.g., Axin Stabilization)

A primary consequence of tankyrase inhibition is the modulation of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers. nih.govnih.gov Tankyrases target a key component of the β-catenin destruction complex, Axin, for PARsylation. nih.gov This post-translational modification signals Axin for ubiquitination and subsequent degradation by the proteasome. The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, driving cell proliferation.

By inhibiting TNKS1 and TNKS2, 4-Aminoisoquinolin-1(2H)-one and its analogues prevent the PARsylation of Axin. nih.gov This leads to the stabilization and increased cellular levels of Axin, which in turn enhances the activity of the destruction complex. nih.gov A functional destruction complex phosphorylates β-catenin, marking it for proteasomal degradation and thereby suppressing the oncogenic Wnt signaling pathway. This mechanism of action makes tankyrase inhibitors, including those with an isoquinolinone core, attractive candidates for cancer therapy, especially in Wnt-dependent tumors like many colorectal cancers. nih.gov

Influence on Telomere Homeostasis and TRF1 Modification

Tankyrases, particularly TNKS1, are integral regulators of telomere length. nih.gov They exert their function by modifying the telomeric repeat-binding factor 1 (TRF1), a component of the shelterin complex that protects chromosome ends. TNKS1 PARsylates TRF1, which causes TRF1 to be displaced from the telomeres. nih.gov This removal of TRF1 allows telomerase, the enzyme responsible for elongating telomeres, to access the chromosome ends and add telomeric repeats.

Inhibitors based on the isoquinolinone scaffold block the catalytic activity of TNKS1. This action prevents the PARsylation of TRF1, causing it to remain bound to the telomeric DNA. The persistent binding of TRF1 acts as a negative regulator, inhibiting telomerase-mediated telomere elongation. This can lead to telomere shortening over successive cell divisions, a process that can induce cellular senescence or apoptosis in cancer cells, contributing to the anti-tumor effects of these compounds.

Diverse Biological Activities and Putative Molecular Targets

Anti-inflammatory Response Pathways

The isoquinolinone core structure is associated with significant anti-inflammatory properties, largely stemming from its PARP-inhibiting activity. PARP enzymes are key players in inflammatory processes, and their inhibition has been shown to modulate immune responses. biomedpharmajournal.org A close analogue, 5-Aminoisoquinolinone, demonstrates anti-inflammatory effects by upregulating anti-inflammatory cytokines and downregulating pro-inflammatory ones. scispace.com

Furthermore, related isoquinoline-1-carboxamide (B73039) derivatives have been shown to exert potent anti-inflammatory actions in microglial cells, the resident immune cells of the central nervous system. The mechanism involves the suppression of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This effect is achieved through the inhibition of key inflammatory signaling pathways, including the mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of genes involved in inflammation, and its inhibition by isoquinolinone derivatives prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. nih.gov

Table 2: Anti-inflammatory Mechanisms of Isoquinoline (B145761) Derivatives

| Pathway/Mediator | Effect of Inhibition | Implication | Reference |

|---|---|---|---|

| MAPKs/NF-κB | Decreased nuclear translocation of NF-κB | Reduced transcription of pro-inflammatory genes | nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Suppression of production | Attenuation of inflammatory response |

Analgesic Modulations

While direct studies on the analgesic properties of this compound are limited in the reviewed literature, the broader class of isoquinolone derivatives has shown promise as potential analgesics. Research has identified certain isoquinolone derivatives as antagonists of the lysophosphatidic acid receptor 5 (LPA5). scispace.com The blockade of this receptor has been shown to attenuate both inflammatory and neuropathic pain models in preclinical studies. scispace.com

Specifically, these derivatives were found to reduce nociceptive hypersensitivity in inflammatory pain and dose-dependently decrease mechanical allodynia in a model of chronic nerve injury. scispace.com This suggests that the analgesic effects of these compounds are mediated through the modulation of specific pain-related receptors in the nervous system. Although a different isoquinoline derivative has shown analgesic activity, further investigation is required to determine if this compound shares this specific mechanism or possesses other pain-modulating properties.

Neuroprotective Mechanisms

The neuroprotective potential of 4-Aminoisoquinolin-1(2H)-one and its analogues is strongly linked to their anti-inflammatory and PARP-inhibiting activities. Neuroinflammation, driven by the over-activation of microglial cells, is a key pathological feature of many neurodegenerative diseases. By inhibiting the MAPKs/NF-κB signaling pathway in microglia, isoquinoline derivatives can suppress the production of neurotoxic pro-inflammatory mediators, thereby protecting neurons from damage. Studies on isoquinoline-1-carboxamide derivatives explicitly suggest they may have beneficial effects in neurodegenerative disorders associated with microglial activation.

Moreover, PARP-1 inhibition itself is a well-established neuroprotective strategy. Overactivation of PARP-1 in response to neuronal injury (e.g., from ischemia or trauma) can deplete cellular energy stores (NAD+ and ATP), leading to cell death. scispace.com A close analogue, 5-Aminoisoquinolinone, has been specifically noted for its neuroprotective effects. scispace.com Therefore, by inhibiting PARP enzymes, this compound could prevent this energy crisis and protect neurons from various insults, highlighting its therapeutic potential for conditions like cerebral ischemia, Alzheimer's disease, and Parkinson's disease.

Immunomodulatory Effects

While direct and extensive studies on the immunomodulatory effects of this compound are not widely documented in publicly available research, the broader class of isoquinolinone derivatives, particularly those that function as Poly (ADP-ribose) polymerase (PARP) inhibitors, have demonstrated significant immunomodulatory potential. The core structure of 4-Aminoisoquinolin-1(2H)-one is a key pharmacophore in several PARP inhibitors.

The immunomodulatory effects of these related compounds are thought to be multifaceted. They can influence the tumor microenvironment by altering the expression of immune checkpoint proteins, such as PD-L1, on cancer cells. This can enhance the recognition and elimination of tumor cells by the immune system. Furthermore, by inhibiting PARP, these compounds can induce a type of DNA damage that triggers an innate immune response, further contributing to an anti-tumor immune environment. The modulation of cytokine production by immune cells is another potential mechanism through which these compounds may exert their immunomodulatory effects.

Angiogenesis Inhibition Mechanisms

The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The isoquinolinone scaffold, present in this compound, is found in compounds that have been investigated for their anti-angiogenic properties. The mechanisms underlying this inhibition are often linked to the modulation of key signaling pathways involved in angiogenesis.

Antimetastatic Effects on Cellular Processes

The dissemination of cancer cells from a primary tumor to distant sites, a process known as metastasis, is a major cause of cancer-related mortality. Compounds containing the 4-Aminoisoquinolin-1(2H)-one core structure have shown potential in interfering with several cellular processes that are crucial for metastasis.

One of the key areas of impact is on cell migration and invasion. These processes are dependent on the dynamic remodeling of the cytoskeleton and the degradation of the extracellular matrix. Some isoquinolinone-based compounds have been observed to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are essential for breaking down the extracellular matrix and allowing cancer cells to invade surrounding tissues. Furthermore, they may also affect the signaling pathways that control cell motility and adhesion, thereby reducing the ability of cancer cells to metastasize.

Modulation of Ion Channel Function (e.g., Sodium Channels in Non-human Models)

Emerging research has begun to explore the interaction of isoquinolinone derivatives with ion channels. While specific data on this compound is limited, studies on related structures have indicated a potential for ion channel modulation. For instance, in non-human models, certain isoquinolinone compounds have been shown to interact with voltage-gated sodium channels.

The modulation of these channels can have significant physiological effects, as they are crucial for the generation and propagation of action potentials in excitable cells. The nature of this modulation can vary, with some compounds acting as blockers and others as modulators of channel gating properties. The precise mechanisms and the functional consequences of these interactions are an active area of investigation.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The biological activities of 4-Aminoisoquinolin-1(2H)-one and its analogues are intrinsically linked to their chemical structures. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Identification of Key Pharmacophoric Elements

The 4-Aminoisoquinolin-1(2H)-one scaffold itself represents a key pharmacophoric element. The lactam moiety within the isoquinolinone ring system is a critical feature, often involved in hydrogen bonding interactions with biological targets. The amino group at the 4-position is another important pharmacophoric feature, potentially serving as a hydrogen bond donor or a site for further chemical modification.

The aromatic ring system provides a rigid framework that orients the key functional groups in a specific spatial arrangement, which is essential for binding to target proteins. The planarity of the bicyclic system can also contribute to stacking interactions with aromatic residues in the binding pockets of target enzymes.

Impact of Substituent Modifications on Target Affinity and Selectivity

The modification of substituents on the 4-Aminoisoquinolin-1(2H)-one core can have a profound impact on the compound's target affinity and selectivity. Research into analogues has revealed several key trends:

Substitutions on the Amino Group: Modifications at the 4-amino position can significantly influence biological activity. For example, acylation or alkylation of this group can alter the compound's hydrogen bonding capacity and steric profile, leading to changes in target binding.

Substitutions on the Aromatic Ring: The introduction of various substituents on the benzo portion of the isoquinolinone ring can modulate the electronic properties and lipophilicity of the molecule. These changes can affect target engagement and pharmacokinetic properties. For instance, the placement of electron-withdrawing or electron-donating groups can fine-tune the reactivity and binding affinity of the core structure.

Table 1: Impact of Substituent Modifications on Biological Activity

| Position of Substitution | Type of Substituent | Observed Effect on Activity |

| 4-Amino Group | Acylation | Can modulate target affinity and selectivity |

| Aromatic Ring | Electron-withdrawing groups | May enhance binding affinity to certain targets |

| Aromatic Ring | Electron-donating groups | Can alter electronic distribution and impact target interactions |

| N-2 Position | Alkylation | Influences solubility and cell permeability |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of isoquinoline derivatives, QSAR studies are instrumental in predicting the therapeutic potential of new analogues and in optimizing lead compounds to enhance their efficacy and selectivity for a specific biological target. These models are built upon the principle that the structural and physicochemical properties of a molecule, such as its steric, electronic, and hydrophobic characteristics, dictate its interaction with a biological receptor and consequently its activity.

The development of a QSAR model involves the calculation of a wide array of molecular descriptors for a set of isoquinoline derivatives with known biological activities. These descriptors quantify various aspects of the molecular structure, including topological indices, molecular weight, logP (a measure of lipophilicity), and quantum chemical parameters. Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms, are then employed to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. A robust and predictive QSAR model can then be used to estimate the activity of novel isoquinoline compounds that have not yet been synthesized or tested, thereby prioritizing the most promising candidates for further investigation and reducing the time and cost associated with drug discovery.

A pertinent example of the application of structure-activity relationship principles to the isoquinoline scaffold is in the development of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair and a validated target in cancer therapy. Research into isoquinolinone-based PARP1 inhibitors has provided valuable insights into how specific structural modifications influence inhibitory potency.

One such study systematically explored the impact of various substituents on the isoquinolinone core, leading to the identification of key structural features that govern PARP1 inhibition. nih.gov While a complete QSAR model was not the primary focus of this particular study, the structure-activity relationship (SAR) data generated provides a clear illustration of the principles that underpin QSAR. For instance, the nature and position of substituents on the isoquinolinone ring were found to be critical for potent inhibitory activity.

The following interactive data table, derived from the findings of Karche et al. (2020), showcases the structure-activity relationships of a series of isoquinolinone analogues as PARP1 inhibitors. nih.gov The table highlights how modifications to different parts of the molecule (R1 and R2 substituents) impact the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

| Compound | R1 Substituent | R2 Substituent | PARP1 IC50 (nM) |

| 1 | H | 4-Fluorophenyl | 15 |

| 2 | H | 4-Chlorophenyl | 12 |

| 3 | H | 4-Bromophenyl | 10 |

| 4 | H | 4-Iodophenyl | 8 |

| 5 | H | 4-(Trifluoromethyl)phenyl | 25 |

| 6 | H | 4-Methylphenyl | 30 |

| 7 | F | 4-Fluorophenyl | 10 |

| 8 | Cl | 4-Fluorophenyl | 7 |

| 9 | Me | 4-Fluorophenyl | 20 |

Data sourced from Karche et al. (2020). nih.gov

The data reveals several key trends that would be captured by a formal QSAR analysis. For example, within the series where the R1 substituent is hydrogen (compounds 1-6), the inhibitory potency against PARP1 is influenced by the nature of the R2 substituent on the phenyl ring. Halogen substituents at the 4-position of the phenyl ring generally lead to high potency, with a trend suggesting that larger halogens (Iodo > Bromo > Chloro > Fluoro) may be favorable. In contrast, an electron-withdrawing trifluoromethyl group at this position results in a slight decrease in potency, while an electron-donating methyl group leads to a more significant reduction in activity.

Furthermore, modifications at the R1 position of the isoquinolinone ring also have a pronounced effect on potency. The introduction of a fluorine or chlorine atom at the R1 position (compounds 7 and 8) enhances the inhibitory activity compared to the unsubstituted analogue (compound 1). This suggests that electron-withdrawing groups at this position are beneficial for PARP1 inhibition. Conversely, the introduction of a methyl group at R1 (compound 9) diminishes the potency.

These structure-activity relationships, once quantified through a QSAR model, can provide predictive tools for designing novel isoquinolinone derivatives with improved PARP1 inhibitory activity. The descriptors used in such a model would likely capture the electronic effects (e.g., Hammett constants), steric properties (e.g., molar refractivity), and lipophilicity of the substituents at the R1 and R2 positions.

In Vitro and Preclinical Biological Assessment of 4 Aminoisoquinolin 1 2h One Hydrochloride and Derivatives

Enzymatic Assay Platforms for Target Engagement

The engagement of 4-Aminoisoquinolin-1(2H)-one and its derivatives with their molecular targets is a critical first step in their biological characterization. Enzymatic assays are fundamental in quantifying the inhibitory activity of these compounds against specific enzymes, providing a direct measure of their potency and selectivity.

Poly(ADP-ribose) Polymerase Activity Measurements

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in crucial cellular processes, including DNA repair and genomic stability. The isoquinolin-1(2H)-one scaffold is a well-established structural motif for the development of PARP inhibitors.

Derivatives of isoquinolin-1(2H)-one have been extensively studied for their ability to inhibit PARP enzymes. For instance, 5-aminoisoquinolin-1(2H)-one (5-AIQ), a structural isomer of the title compound, has been reported to be a water-soluble inhibitor of PARP activity with an IC₅₀ value of 240 nM in a cell-free system using PARP purified from calf thymus. nih.gov Further studies on a series of isoquinolinone derivatives have led to the identification of compounds with varying potencies and selectivities for different PARP isoforms. For example, a 5-benzoyloxyisoquinolin-1(2H)-one derivative was identified as a highly selective PARP-2 inhibitor, with a PARP-2/PARP-1 selectivity index greater than 60. nih.gov The core isoquinolin-1(2H)-one structure is recognized as a bioisostere for other known PARP inhibitor scaffolds like benzimidazole (B57391) and quinazolinones. nih.gov

Table 1: Inhibitory Activity of Isoquinolin-1(2H)-one Derivatives against PARP Enzymes

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (PARP-2/PARP-1) |

| 5-Aminoisoquinolin-1(2H)-one (5-AIQ) | PARP | 0.240 | Not Reported |

| 5-Benzoyloxyisoquinolin-1(2H)-one derivative | PARP-2 | Potent Inhibition | >60 |

Tankyrase Activity Measurements

Tankyrases (TNKS1 and TNKS2) are members of the PARP superfamily that play key roles in various cellular processes, including the regulation of Wnt/β-catenin signaling. The isoquinolin-1(2H)-one skeleton has been utilized to develop potent tankyrase inhibitors. ingentaconnect.com

A series of novel isoquinolin-1(2H)-one derivatives were designed and synthesized to explore their structure-activity relationships as tankyrase inhibitors. Enzymatic assays revealed that several of these derivatives exhibit potent inhibitory activity in the nanomolar range. For instance, one of the most potent compounds in this series, designated as 11c, demonstrated IC₅₀ values of 0.009 µM and 0.003 µM against TNKS1 and TNKS2, respectively. ingentaconnect.com Another derivative, 11a, which incorporated a D-proline moiety, also showed significant inhibition with IC₅₀ values of 0.011 µM for TNKS1 and 0.033 µM for TNKS2. ingentaconnect.com These findings highlight the potential of the isoquinolin-1(2H)-one scaffold in designing highly effective tankyrase inhibitors.

Table 2: Inhibitory Activity of Isoquinolin-1(2H)-one Derivatives against Tankyrase Enzymes

| Compound | TNKS1 IC₅₀ (µM) | TNKS2 IC₅₀ (µM) |

| Derivative 11c | 0.009 | 0.003 |

| Derivative 11a | 0.011 | 0.033 |

Cell-Based Functional Assays

Following the initial enzymatic characterization, cell-based functional assays are employed to understand the biological effects of 4-Aminoisoquinolin-1(2H)-one derivatives in a more complex cellular environment. These assays provide insights into the compounds' impact on cellular signaling pathways, DNA damage responses, and cellular stress.

Cellular Pathway Reporter Assays (e.g., Wnt Signaling Pathway Assessment)

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. nih.govjohnshopkins.edu Since tankyrases are positive regulators of this pathway, their inhibition by isoquinolin-1(2H)-one derivatives is expected to suppress Wnt signaling.

The inhibitory effect of isoquinolin-1(2H)-one derivatives on the Wnt pathway has been confirmed using cellular reporter assays, such as the DLD-1 SuperTopFlash (STF) assay. In this assay, the derivative 11c, which was a potent enzymatic inhibitor of tankyrases, also effectively inhibited Wnt signaling with an IC₅₀ of 0.029 µM. ingentaconnect.com Similarly, derivative 11a showed an IC₅₀ of 0.189 µM in the DLD-1 STF assay. ingentaconnect.com These results demonstrate that the enzymatic inhibition of tankyrases by these compounds translates into functional antagonism of the Wnt/β-catenin pathway in cancer cells.

Table 3: Wnt Signaling Pathway Inhibition by Isoquinolin-1(2H)-one Derivatives

| Compound | DLD-1 SuperTopFlash Assay IC₅₀ (µM) |

| Derivative 11c | 0.029 |

| Derivative 11a | 0.189 |

Assessment of Cellular DNA Damage Response and Repair

Compounds that interfere with DNA repair processes, such as PARP inhibitors, can enhance the efficacy of DNA-damaging agents and induce synthetic lethality in cancer cells with specific DNA repair deficiencies. The assessment of cellular DNA damage response involves monitoring markers of DNA lesions and the activation of repair pathways.

A 3-acyl isoquinolin-1(2H)-one derivative, referred to as compound 4f, has been shown to induce cell cycle arrest in the G2 phase and promote apoptosis in breast cancer cell lines. nih.gov This is often indicative of the cell responding to DNA damage. Further investigation revealed that this compound enhances DNA damage responses, suggesting an interaction with the cellular DNA repair machinery. nih.gov In a broader context, small molecules that induce a DNA damage response are often evaluated by staining for markers like γH2AX, which accumulates at sites of DNA double-strand breaks. researchgate.net

Evaluation of Cellular Stress Responses and Protective Effects (e.g., against Oxidative Damage)

Cellular stress, particularly oxidative stress, is implicated in a wide range of pathologies. Some isoquinolin-1(2H)-one derivatives have been investigated for their role in modulating cellular responses to oxidative stress.

One study on an isoquinolin-1(2H)-imine derivative, HC6h, found that it induces cell death in human A549 cancer cells through the rapid generation of intracellular reactive oxygen species (ROS). nih.gov This indicates that certain derivatives can promote oxidative stress. Conversely, other related heterocyclic compounds, such as isoindoline-dione derivatives, have demonstrated neuroprotective effects against oxidative stress. These compounds were found to increase the viability of SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide by reducing intracellular ROS and upregulating the expression of NRF2 and its associated antioxidant genes. rawdatalibrary.netresearchgate.net

Investigation of Programmed Cell Death Pathways in Specific Cellular Contexts

The isoquinolin-1(2H)-one scaffold is a recurring motif in compounds investigated for their potential to modulate programmed cell death pathways, particularly in the context of cancer. While direct studies on 4-aminoisoquinolin-1(2H)-one hydrochloride are limited in the public domain, research on its derivatives provides significant insights into the engagement of these pathways. These derivatives have been shown to induce various forms of cell death, including apoptosis and pyroptosis, in different cancer cell lines.

A notable example is a novel 3-acyl isoquinolin-1(2H)-one derivative, which has demonstrated the ability to induce G2 phase cell cycle arrest, apoptosis, and gasdermin E (GSDME)-mediated pyroptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov This derivative was found to up-regulate the pro-apoptotic protein Bax, down-regulate the anti-apoptotic protein Bcl-2, and activate caspases-3, -7, and -9, which are key mediators of the intrinsic apoptosis pathway. nih.gov Furthermore, the activation of cleaved-PARP, a hallmark of apoptosis, was also observed. nih.gov The induction of GSDME-mediated pyroptosis, a form of inflammatory programmed cell death, suggests a multi-faceted mechanism of action for this class of compounds. nih.gov

In another study, an isoquinolin-1(2H)-imine derivative was found to induce cell death in human A549 lung cancer cells through the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway. nih.gov This compound led to an increase in intracellular vesicles, the accumulation of acridine (B1665455) orange-stained cells (indicative of acidic vesicular organelles), and an increase in LC3-II, a marker of autophagy. nih.gov Inhibition of this autophagy was found to enhance apoptosis, suggesting a complex interplay between these two cell death mechanisms. nih.gov The activation of caspase-3, caspase-9, and PARP cleavage further confirmed the pro-apoptotic effects of this derivative. nih.gov

These findings collectively indicate that the isoquinolin-1(2H)-one core structure can be chemically modified to create derivatives that effectively trigger programmed cell death in cancer cells through various mechanisms. The specific substitutions on the isoquinolinone ring appear to play a crucial role in determining the precise cell death pathway that is activated.

Table 1: Effects of Isoquinolin-1(2H)-one Derivatives on Programmed Cell Death Pathways in Cancer Cells

| Derivative | Cell Line(s) | Key Findings | Reference |

| 3-Acyl isoquinolin-1(2H)-one | MCF-7, MDA-MB-231 (Breast Cancer) | Induces G2 phase cell cycle arrest, apoptosis (via Bax/Bcl-2 modulation and caspase activation), and GSDME-mediated pyroptosis. | nih.gov |

| Isoquinolin-1(2H)-imine | A549 (Lung Cancer) | Induces cell death via ROS generation, JNK activation, autophagy, and apoptosis (caspase activation and PARP cleavage). | nih.gov |

Preclinical In Vivo Models for Mechanistic Studies (Non-human)

To understand the physiological effects of this compound and its analogs, researchers have employed various preclinical in vivo models. These non-human models are essential for investigating the mechanisms of action in a whole-organism context, particularly in scenarios of organ injury and dysfunction.

Animal Models for Organ Injury and Dysfunction (e.g., Hemorrhagic Shock, Ischemia-Reperfusion)

The therapeutic potential of isoquinolinone derivatives has been evaluated in animal models of severe organ injury, such as hemorrhagic shock. 5-Aminoisoquinolin-1(2H)-one (5-AIQ), a potent, water-soluble inhibitor of poly (ADP-ribose) polymerase (PARP) and a close structural analog of 4-aminoisoquinolin-1(2H)-one, has been studied in a rat model of hemorrhagic shock and resuscitation. nih.gov In this model, severe hemorrhage followed by resuscitation is known to cause significant organ injury and dysfunction, including renal and hepatic damage. nih.gov

The administration of 5-AIQ was found to mitigate the organ damage associated with hemorrhagic shock. nih.gov Specifically, it addressed the acute renal dysfunction, hepatocellular injury, and pancreatic injury that are characteristic of this condition. nih.gov The model of hemorrhagic shock used in these studies has been histologically confirmed to induce substantial tissue injury in the lung, kidney, intestine, and liver. nih.gov The protective effects of 5-AIQ in this context highlight the potential of amino-substituted isoquinolinones in ameliorating the systemic consequences of severe blood loss and reperfusion injury.

Animal models of ischemia-reperfusion (I/R) injury are also critical for evaluating the efficacy of compounds aimed at protecting tissues from damage caused by the restoration of blood flow after a period of ischemia. While specific studies on this compound in I/R models were not identified, the known mechanisms of I/R injury, which often involve PARP activation, suggest that this compound could be a candidate for investigation in such models. For instance, studies on other PARP inhibitors have shown protective effects in myocardial I/R injury. nih.gov

Table 2: Effects of 5-Aminoisoquinolin-1(2H)-one (5-AIQ) in a Rat Model of Hemorrhagic Shock

| Parameter | Condition | Outcome with 5-AIQ Treatment | Reference |

| Organ Injury | Hemorrhagic Shock and Resuscitation | Attenuation of acute renal dysfunction, hepatocellular injury, and pancreatic injury. | nih.gov |

| Circulatory Failure | Hemorrhagic Shock and Resuscitation | Mitigation of circulatory failure associated with hemorrhagic shock. | nih.gov |

Zebrafish (Danio rerio) Embryo Studies for Neurological and Behavioral Responses

Based on the conducted research, there are no specific studies available in the public domain that investigate the neurological and behavioral responses of zebrafish (Danio rerio) embryos to this compound.

However, the zebrafish model is increasingly recognized as a powerful tool for high-throughput screening and for studying the effects of chemical compounds on the central nervous system (CNS) and behavior. nih.gov As vertebrates, zebrafish share a significant degree of genetic, neural, and physiological homology with mammals, making them a relevant model for predicting neurotoxicity and neuropharmacological effects. nih.gov

Zebrafish models are used to assess a wide range of behavioral endpoints, including locomotor activity, anxiety-like behavior, social interaction, and learning and memory. nih.govnih.gov For example, studies have successfully used zebrafish to evaluate the anxiolytic or anxiogenic effects of various compounds, as well as their impact on neurochemical pathways. nih.gov The optical transparency of zebrafish embryos allows for real-time imaging of neural development and activity, offering unique insights into the mechanisms of neuroactive compounds. Given the utility of this model, future studies employing zebrafish could provide valuable information on the potential neurological and behavioral effects of this compound.

Future Directions and Emerging Avenues in 4 Aminoisoquinolin 1 2h One Hydrochloride Research

Development of Novel and Efficient Synthetic Methodologies

The synthesis of isoquinoline (B145761) and isoquinolinone cores has traditionally relied on classic reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations. ijpsjournal.comresearchgate.netresearchgate.net While foundational, modern research is focused on developing more efficient, atom-economical, and environmentally friendly methods that allow for greater molecular diversity.

Recent advancements have centered on transition-metal-catalyzed reactions, which offer mild conditions and high functional group tolerance. researchgate.net A notable development is the catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one derivatives from the reaction of N-(pivaloyloxy)-amides with ynamides. rsc.org This method demonstrates excellent regioselectivity, where the choice of catalyst—Cp*Rh(III) or Sc(OTf)3—can selectively yield either the desired 4-aminoisoquinolinone or an oxazole derivative from the same starting materials. rsc.org

Another innovative approach involves the transition-metal-free tandem reaction of arynes with substituted oxazoles. This process proceeds through a Diels-Alder reaction followed by dehydrogenation-aromatization and tautamerization to produce 4-amino isoquinolin-1(2H)-ones. researchgate.net Such methods avoid the cost and potential toxicity of heavy metal catalysts.

Future efforts in this area will likely focus on:

C-H Activation: Direct functionalization of the isoquinolinone core through C-H activation is a powerful strategy for late-stage diversification, allowing for the rapid synthesis of analog libraries. ijpsjournal.comnih.gov

Photoredox Catalysis: Light-mediated reactions provide mild conditions and unique reactivity patterns, offering new pathways for constructing and functionalizing the isoquinolinone scaffold. ijpsjournal.com

Flow Chemistry: Continuous flow synthesis can improve reaction efficiency, safety, and scalability, accelerating the production of key intermediates and final compounds for biological screening.

Advanced Structure-Activity Relationship Investigations for Lead Optimization

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the 4-aminoisoisoquinolin-1(2H)-one scaffold, SAR studies aim to elucidate how modifications at various positions on the heterocyclic ring system impact biological activity.

Key positions for modification and their potential impact include:

The N2-Position: Substitution at the lactam nitrogen can modulate solubility, metabolic stability, and cell permeability.

The Benzene (B151609) Ring (C5-C8): Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the fused benzene ring can affect lipophilicity and electronic properties, which in turn influences pharmacokinetic profiles and target engagement. nih.gov

The C3-Position: Substitution at this position has been shown to be important for anticancer activity in related isoquinoline analogs. semanticscholar.org

For instance, in the development of HER2 kinase inhibitors, bioisosteric replacement of a quinoline moiety with an isoquinoline core led to derivatives with significantly improved selectivity for HER2 over EGFR and enhanced cellular activity. nih.gov Similarly, SAR studies on 4-aminoquinolines as antimalarial agents have shown that electron-withdrawing groups at the 7-position can impact the compound's pKa and its ability to accumulate in the parasite's food vacuole. nih.gov These principles can be applied to the 4-aminoisoisoquinolin-1(2H)-one core to guide rational drug design. Future research will require systematic exploration of these positions to build comprehensive SAR models for different biological targets.

Comprehensive Mechanistic Characterization of Biological Interactions